Lipophilicity Advantage for CNS Permeability
N-((1H-indol-3-yl)methyl)-4-butylaniline exhibits a computed ACD/LogP of 5.11 , whereas its direct N-H analog N-((1H-indol-3-yl)methyl)aniline has a reported LogP of 3.85 [1]. This represents a +1.26 log-unit increase in lipophilicity attributable solely to the N-butyl chain. The higher logP value aligns with the optimal range (3–5) often targeted for passive blood–brain barrier penetration, while the N-H analog falls at the lower boundary.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.11 (ACD/Labs Percepta prediction, ChemSpider) |
| Comparator Or Baseline | N-((1H-indol-3-yl)methyl)aniline (CAS 51597-80-9): LogP = 3.85 (Molbase) |
| Quantified Difference | +1.26 log units (3.4× higher octanol–water partition ratio) |
| Conditions | Predicted using ACD/Labs Percepta PhysChem Module v14.00 (target) and unspecified computational method (comparator). |
Why This Matters
For CNS-targeted screening cascades, a 1.26-logP differential can be the difference between a compound excluded by permeability filters and one retained for in vivo testing, directly impacting procurement decisions for focused library assembly.
- [1] Molbase. N-((1H-indol-3-yl)methyl)aniline. CAS 51597-80-9. LOGP = 3.853. View Source
